cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid
Description
The compound "cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid" is a hybrid molecule combining two distinct structural motifs:
- Cyclohexanamine: A cyclohexane ring substituted with an amino group (CAS 108-91-8), known for its nematicidal and antidiabetic properties .
- (2S)-configured propanoic acid derivative: A chiral amino acid derivative with a tert-butoxy group, a 4-phenylphenyl substituent, and a carbamate linkage.
The molecule’s complexity arises from its stereochemistry (2S configuration) and bulky substituents, which may influence solubility, bioavailability, and target specificity.
Properties
IUPAC Name |
cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29NO5.C6H13N/c1-22(2,3)28-15-19(20(25)26)24-21(27)29-23(4,5)18-13-11-17(12-14-18)16-9-7-6-8-10-16;7-6-4-2-1-3-5-6/h6-14,19H,15H2,1-5H3,(H,24,27)(H,25,26);6H,1-5,7H2/t19-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEAJOHYGKAYNGC-FYZYNONXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OCC(C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2.C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC[C@@H](C(=O)O)NC(=O)OC(C)(C)C1=CC=C(C=C1)C2=CC=CC=C2.C1CCC(CC1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H42N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid typically involves the protection of the amino and hydroxyl groups of serine. The amino group is protected using tert-butyloxycarbonyl (Bpoc) chloride in the presence of a base like triethylamine. The hydroxyl group is protected using tert-butyl (Tbu) chloride under similar conditions .
Industrial Production Methods: In industrial settings, the synthesis is scaled up using automated solid-phase peptide synthesis (SPPS) techniques. This method involves attaching the serine derivative to a solid resin and sequentially adding protected amino acids to build the peptide chain .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid can undergo oxidation reactions, particularly at the hydroxyl group.
Reduction: The compound can be reduced to remove the protective groups.
Substitution: The protective groups can be substituted under acidic conditions to yield the free amino and hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride can be used.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the protective groups.
Major Products:
Oxidation: Oxidized serine derivatives.
Reduction: Free serine.
Substitution: Deprotected serine.
Scientific Research Applications
Chemistry: cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid is widely used in peptide synthesis, particularly in the synthesis of complex peptides and proteins. It is also used in the study of peptide-protein interactions .
Biology: In biological research, this compound is used to study the role of serine in various biochemical pathways. It is also used in the synthesis of peptide-based drugs .
Medicine: this compound is used in the development of peptide-based therapeutics, including enzyme inhibitors and receptor agonists .
Industry: In the industrial sector, this compound is used in the large-scale synthesis of peptides for research and therapeutic purposes.
Mechanism of Action
The protective groups in cyclohexanamine;(2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid prevent unwanted side reactions during peptide synthesis. The Bpoc group protects the amino group from reacting, while the Tbu group protects the hydroxyl group. These protective groups are removed under specific conditions to yield the desired peptide.
Comparison with Similar Compounds
Cyclohexanamine and Its Structural Analogs
Cyclohexanamine (CHA) has been extensively studied in isolation. Key comparisons include:
Table 1: Nematicidal Activity of Cyclohexanamine and Related Cyclohexane Derivatives
Key Findings :
- Cyclohexanamine exhibits superior nematicidal activity compared to cyclohexanone or cyclohexanol due to its amine group, which enhances interaction with biological targets .
- 4,4'-Methylenebis(cyclohexanamine), a structural isomer with two cyclohexane rings, lacks reported bioactivity but is industrially significant in epoxy resins .
(2S)-Configured Propanoic Acid Derivatives
The propanoic acid moiety in the target compound shares structural similarities with bioactive molecules:
Table 2: Structural and Functional Analogues of the Propanoic Acid Moiety
Key Findings :
Biological Activity
Cyclohexanamine; (2S)-3-[(2-methylpropan-2-yl)oxy]-2-[2-(4-phenylphenyl)propan-2-yloxycarbonylamino]propanoic acid is a complex organic compound with significant implications in medicinal chemistry and biological research. This compound, characterized by multiple functional groups including an amine, ether, and carboxylic acid, exhibits diverse biological activities that warrant detailed exploration.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
Molecular Features:
- Functional Groups: Amine, ether, carboxylic acid
- Configuration: (2S)-3-[(2-methylpropan-2-yl)oxy]
This unique arrangement of atoms contributes to its reactivity and potential therapeutic applications.
Synthesis
The synthesis of cyclohexanamine involves several steps, primarily focusing on protecting the amino and hydroxyl groups of serine derivatives. The process typically includes:
- Protection of the Amino Group: Using tert-butyloxycarbonyl (Boc) chloride.
- Protection of the Hydroxyl Group: Utilizing tert-butyl (Tbu) chloride.
- Solid-phase Peptide Synthesis (SPPS): This method allows for the efficient assembly of peptide chains by sequentially adding protected amino acids to a solid resin.
The biological activity of cyclohexanamine is linked to its structural features, particularly its ability to interact with various biological pathways. The compound has been shown to influence:
- Neurotransmitter Systems: It may modulate amine receptor activity, impacting sensory neuron responses .
- Peptide Synthesis: Its role in synthesizing peptide-based drugs highlights its importance in developing therapeutics targeting various diseases.
Case Studies and Research Findings
- Sensory Neuron Response:
-
Peptide Therapeutics:
- Research has indicated that derivatives of cyclohexanamine are utilized in synthesizing peptide-based therapeutics, such as enzyme inhibitors and receptor agonists. This underscores the compound's relevance in drug development.
- Inflammatory Response Modulation:
Data Table: Biological Activity Overview
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
